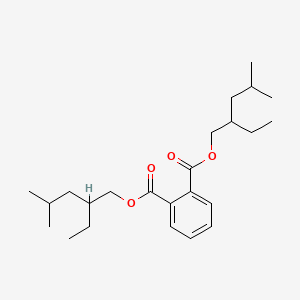
Di(2-ethylisohexyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2-ethylisohexyl)phthalate is a chemical compound that belongs to the class of phthalates, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, viscous liquid with low volatility and almost no odor. It is more soluble in organic solvents such as gasoline and oil than in water .
Métodos De Preparación
Di(2-ethylisohexyl)phthalate is produced commercially by the reaction of excess 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions typically involve heating the mixture to facilitate the esterification process. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Di(2-ethylisohexyl)phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Di(2-ethylisohexyl)phthalate has a wide range of scientific research applications, including:
Mecanismo De Acción
Di(2-ethylisohexyl)phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to various health effects. After entering the human body, it is rapidly converted to mono(2-ethylhexyl)phthalate, which has greater toxicity. This compound can affect the thyroid gland, liver, and reproductive system by interacting with nuclear receptors and disrupting normal cellular functions .
Comparación Con Compuestos Similares
Di(2-ethylisohexyl)phthalate is similar to other phthalates such as:
Di(2-ethylhexyl)phthalate: Commonly used as a plasticizer with similar properties and applications.
Di-n-butyl phthalate: Used in adhesives and personal care products.
Butyl benzyl phthalate: Used in vinyl flooring and other flexible PVC applications. What sets this compound apart is its specific molecular structure, which provides unique flexibility and durability properties, making it particularly suitable for certain industrial and medical applications.
Propiedades
Número CAS |
2229-55-2 |
|---|---|
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
bis(2-ethyl-4-methylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-7-19(13-17(3)4)15-27-23(25)21-11-9-10-12-22(21)24(26)28-16-20(8-2)14-18(5)6/h9-12,17-20H,7-8,13-16H2,1-6H3 |
Clave InChI |
OQTICVORXAJFST-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)C)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
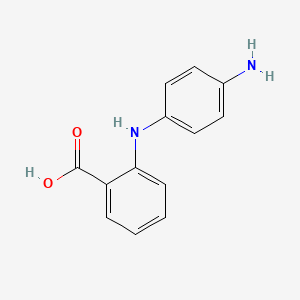
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
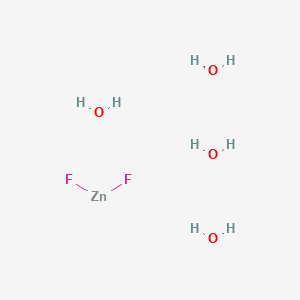
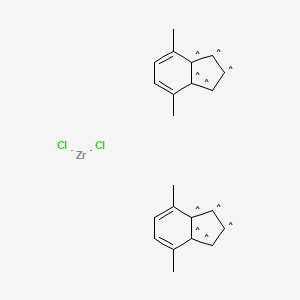
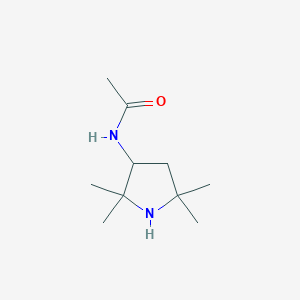
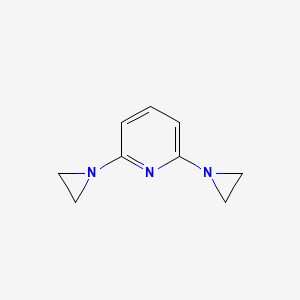
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
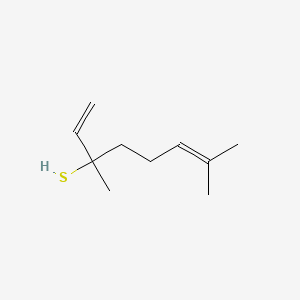
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
